molecular formula C13H22BClN2O2 B1446132 (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride CAS No. 1704069-16-8

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

Cat. No. B1446132
CAS RN: 1704069-16-8
M. Wt: 284.59 g/mol
InChI Key: ARIHZIRAXGAVOS-UHFFFAOYSA-N
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Description

“(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 1704069-16-8 . It has a molecular weight of 284.59 and its IUPAC name is "this compound" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H21BN2O2.ClH/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18;/h3-6,11,17-18H,7-10H2,1-2H3;1H" . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperazin-1-yl ethyl group .

Scientific Research Applications

Anticancer Activity

4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound related to (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride, has demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Its metabolism and major metabolites in rat bile have been extensively studied (Jiang et al., 2007).

Antibacterial Properties

Temafloxacin hydrochloride, which includes a structural component similar to the compound , has been recognized as a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents. It exhibits broad-spectrum antimicrobial properties (Chu et al., 1991).

Role in PPARgamma Agonists

Compounds structurally related to this compound have been explored for their role as PPARgamma agonists. These studies include evaluations of solubility and functional activity, providing insights into the requirements for PPARgamma binding and activity (Collins et al., 1998).

Synthesis Methodologies

There have been studies on the synthesis methods of compounds closely related to this compound. These include efficient methods for large-scale synthesis, which are important for drug development and other applications (Koroleva et al., 2012).

Corrosion Inhibition

Certain derivatives of this compound have been investigated as corrosion inhibitors for mild steel. This research provides insights into their effectiveness, mechanism of action, and potential industrial applications (Lavanya et al., 2020).

Nanoparticle Modification

Phenylboronic-acid-modified nanoparticles, closely related to the compound , have been explored for their potential as antiviral therapeutics. This research highlights their innovative use in biological and biomedical applications, including viral inhibition (Khanal et al., 2013).

properties

IUPAC Name

[4-[1-(4-methylpiperazin-1-yl)ethyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2.ClH/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18;/h3-6,11,17-18H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIHZIRAXGAVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704069-16-8
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperazinyl)ethyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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